Enhanced Acidity (pKa) Driven by Dual Electron-Withdrawing Substituents
The carboxylic acid moiety of 7-fluoro-5-nitro-1H-indole-2-carboxylic acid exhibits a predicted pKa of 3.89±0.30 . In contrast, the mono-substituted analog 5-nitroindole-2-carboxylic acid has a predicted pKa of 4.09±0.30 , and the 7-fluoro analog has a predicted pKa of 4.25±0.30 . The presence of both a fluorine at the 7-position and a nitro group at the 5-position increases the acidity of the 2-carboxylic acid by approximately 0.20 pKa units relative to the 5-nitro analog and 0.36 pKa units relative to the 7-fluoro analog. This increased acidity influences protonation state at physiological pH and can enhance interactions with basic residues in biological targets or improve salt formation for formulation.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.89±0.30 (predicted) |
| Comparator Or Baseline | 5-Nitroindole-2-carboxylic acid: 4.09±0.30 (predicted); 7-Fluoro-1H-indole-2-carboxylic acid: 4.25±0.30 (predicted) |
| Quantified Difference | 0.20 units more acidic than 5-nitro analog; 0.36 units more acidic than 7-fluoro analog |
| Conditions | Predicted pKa values from ChemicalBook, calculated using ACD/Labs software |
Why This Matters
A lower pKa translates to a higher fraction of carboxylate anion at physiological pH, which can alter solubility, membrane permeability, and binding affinity to positively charged residues in enzyme active sites, directly impacting lead optimization and SAR studies.
